molecular formula C8F15N B1585098 Pentadecafluorooctanenitrile CAS No. 647-12-1

Pentadecafluorooctanenitrile

Cat. No. B1585098
CAS RN: 647-12-1
M. Wt: 395.07 g/mol
InChI Key: FULLNJNBFUCVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecafluorooctanenitrile is a chemical compound with the molecular formula C8F15N and a molecular weight of 395.07 . It is also known by the synonym Perfluorooctanonitrile . The compound is a liquid at 20 degrees Celsius and is air sensitive .


Molecular Structure Analysis

The molecular structure of Pentadecafluorooctanenitrile consists of a carbon backbone with fluorine atoms and a nitrile group attached . The exact three-dimensional structure would require more detailed analysis, such as X-ray crystallography .


Physical And Chemical Properties Analysis

Pentadecafluorooctanenitrile is a liquid at 20 degrees Celsius . It has a boiling point of 102 degrees Celsius and a specific gravity of 1.68 at 20 degrees Celsius . It should be stored under inert gas due to its air sensitivity .

Scientific Research Applications

Cookware Coatings

Pentadecafluorooctanenitrile, in the form of Pentadecafluorooctanoic acid (PFOA), is used as a polymerization aid in the manufacture of fluoropolymers. One significant application of these fluoropolymers is in the coating of metal cookware products. Research has developed methods to determine if PFOA might be extracted from the surface of commercial frying pans coated with fluoropolymers under simulated cooking conditions. This study ensures that no detectable levels of PFOA are present in cookware when exposed to typical cooking conditions (Powley, Michalczyk, Kaiser, & Buxton, 2005).

Environmental Persistence and Biological Effects

PFOA is known for its environmental persistence and is found in various tissues, including blood, of wildlife and humans. The biological effects of PFOA are a subject of research, especially its influence on gene expression. For instance, studies using microarray techniques have revealed that PFOA can alter the expression of genes involved in lipid transport and metabolism, cell communication, adhesion, growth, apoptosis, and hormone regulatory pathways (Guruge et al., 2006).

PFOA Degradation Methods

Considering the environmental impact of PFOA, research has been conducted on effective degradation methods. For example, an Electro-Fenton (EF) system was studied for efficient PFOA degradation, utilizing a new composite material - ferrous hierarchically porous carbon - as the cathode. This approach achieved significant elimination of PFOA, highlighting the potential of EF technology in PFOA degradation (Liu & Quan, 2017).

Textile Finishing Agent

Pentadecafluorooctanoic acid is also utilized in the synthesis of organo-fluorine textile finishing agents. These agents, derived from PFOA, provide textiles with water and oil repellence, demonstrating the application of PFOA derivatives in the textile industry (Zhou Yu, 2002).

Regulatory Considerations

The environmental and health concerns associated with PFOA have led to regulatory discussions and actions. For instance, the Persistent Organic Pollutants Review Committee of the Stockholm Convention reviewed the potential listing of PFOA and its related compounds. The discussions around PFOA highlight the challenges in global regulatory efforts due to varying levels of data availability and differing industrial practices across countries (Wang & Sun, 2016).

Safety And Hazards

Pentadecafluorooctanenitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing its vapors and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLNJNBFUCVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215028
Record name Perfluorooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorooctanonitrile

CAS RN

647-12-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorooctanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000647121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 647-12-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perfluorooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorooctanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Monoamidines were synthesized in accordance with the method of the invention as follows. In a four-neck flask, provided with a mixer, thermometer, back-flow condenser and a dropping funnel, 41.1 g (0.01 mole) of dry C7F15COOH were added and blended with 32.0 g methanol and 19. ml of concentrated H2SO4. The mixture was boiled for 6 hours, then washed with water and dried with MgSO4. The product, an ester, was distilled (Tboiling of 158° C.). The yield was 90-95% (39.2 g) using the procedure as described in U.S. Pat. No. 2,570,116 (1951). In a four-neck flask, provided with mixer, thermometer, condenser and the tube for introduction of gas, 39.2 g of C7F15COOCH3 and 100 ml diethyl ether were added. Additionally, ammonia gas was provided, and ice was used as necessary to cool the flask. The completion of the reaction was checked by gas-liquid chromatography by noting the absence of C7F15COOCH3 in the ether solution. The ether was distilled off, and the solid product was dried in air. 37.0 g of C7F15CONH2 were obtained (a yield of 97.9%) and the product had a Tboiling of 90° C. In a round-bottom flask, 37.0 g of C7F15CONH2 (0.0896 mol) that had been ground into a fine powder and 63.6 g of P2O5 were added. The materials were thoroughly mixed, and a reflux condenser was placed on the flask and heated at 100-200° C. The product C7F15—CN was obtained in an amount of 30.1 g (a yield of 85%), and had a Tboiling of 90° C. The reaction scheme as noted above appears representatively below:
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
63.6 g
Type
reactant
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentadecafluorooctanenitrile
Reactant of Route 2
Pentadecafluorooctanenitrile
Reactant of Route 3
Pentadecafluorooctanenitrile
Reactant of Route 4
Pentadecafluorooctanenitrile
Reactant of Route 5
Pentadecafluorooctanenitrile
Reactant of Route 6
Pentadecafluorooctanenitrile

Citations

For This Compound
1
Citations
N Vogt, J Vogt, N Vogt, J Vogt - Structure Data of Free Polyatomic …, 2019 - Springer
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.